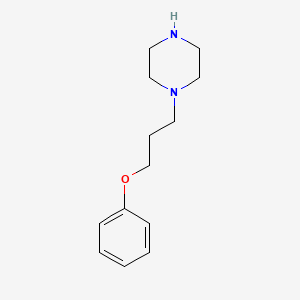

1-(3-Phenoxypropyl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-phenoxypropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-2-5-13(6-3-1)16-12-4-9-15-10-7-14-8-11-15/h1-3,5-6,14H,4,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMMXVUEJTZCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375125 | |

| Record name | 1-(3-phenoxypropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41298-49-1 | |

| Record name | 1-(3-phenoxypropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41298-49-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3-Phenoxypropyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3-phenoxypropyl)piperazine, a valuable building block in medicinal chemistry. The document details a reliable synthetic protocol and outlines the expected analytical data for the pure compound.

Core Compound Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 41298-49-1 | [1] |

| Molecular Formula | C₁₃H₂₀N₂O | [1] |

| Molecular Weight | 220.31 g/mol | |

| Melting Point | 150-152 °C |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of piperazine with a suitable 3-phenoxypropyl electrophile. A common and effective method involves the reaction of piperazine with 1-bromo-3-phenoxypropane in the presence of a base to neutralize the hydrobromic acid formed during the reaction. To favor mono-alkylation and minimize the formation of the di-substituted by-product, an excess of piperazine is used.

Experimental Protocol: N-Alkylation of Piperazine

This protocol describes a general procedure for the synthesis of this compound via direct alkylation.

Materials:

-

Piperazine (anhydrous)

-

1-Bromo-3-phenoxypropane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous piperazine (4.0 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to form a stirrable suspension.

-

Addition of Alkylating Agent: While stirring, slowly add 1-bromo-3-phenoxypropane (1.0 equivalent) to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove potassium carbonate and excess piperazine salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

-

Characterization: Characterize the purified product by melting point, ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Caption: General workflow for the synthesis of this compound.

Characterization Data

Predicted Mass Spectrometry Data

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 221.16484 |

| [M+Na]⁺ | 243.14678 |

| [M-H]⁻ | 219.15028 |

| [M]⁺ | 220.15701 |

Data predicted using computational models.

Expected NMR Spectral Data

The following are expected chemical shifts for this compound based on the analysis of structurally related compounds.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 | t | 2H | Ar-H (meta) |

| ~ 6.95 | d | 2H | Ar-H (ortho) |

| ~ 6.90 | t | 1H | Ar-H (para) |

| ~ 4.05 | t | 2H | O-CH₂ |

| ~ 2.90 | br s | 4H | Piperazine-H |

| ~ 2.60 | t | 2H | N-CH₂ (propyl) |

| ~ 2.50 | br s | 4H | Piperazine-H |

| ~ 2.00 | p | 2H | -CH₂- (propyl) |

| ~ 1.70 | br s | 1H | NH |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 159.0 | Ar-C (ipso, attached to O) |

| ~ 129.5 | Ar-CH (meta) |

| ~ 120.8 | Ar-CH (para) |

| ~ 114.5 | Ar-CH (ortho) |

| ~ 67.0 | O-CH₂ |

| ~ 56.0 | N-CH₂ (propyl) |

| ~ 54.5 | Piperazine-C |

| ~ 46.0 | Piperazine-C |

| ~ 27.0 | -CH₂- (propyl) |

Expected FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3400 | N-H stretch (secondary amine) |

| 3000-3100 | C-H stretch (aromatic) |

| 2800-3000 | C-H stretch (aliphatic) |

| 1580-1600 | C=C stretch (aromatic) |

| 1240-1260 | C-O-C stretch (aryl ether) |

| 1100-1150 | C-N stretch |

Logical Relationship of Synthesis

The synthesis of this compound is a clear example of a nucleophilic substitution reaction. The secondary amine of piperazine acts as the nucleophile, attacking the electrophilic carbon of 1-bromo-3-phenoxypropane.

Caption: Nucleophilic substitution mechanism for the synthesis.

References

Physicochemical Properties of 1-(3-Phenoxypropyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Phenoxypropyl)piperazine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of experimentally derived data, this document compiles and presents predicted values from various computational sources, offering a foundational dataset for further research. This guide also outlines standardized experimental protocols for the determination of these properties, in accordance with internationally recognized guidelines. A logical workflow for the physicochemical characterization of this and similar compounds is also presented.

Introduction

This compound is a chemical compound featuring a piperazine ring linked to a phenoxypropyl group. The presence of the basic piperazine moiety and the lipophilic phenoxypropyl tail imparts specific physicochemical characteristics that are crucial for its behavior in biological systems. Understanding these properties, such as lipophilicity, ionization, and solubility, is fundamental for predicting its pharmacokinetic and pharmacodynamic profiles. This guide aims to provide a centralized resource of its key physicochemical data and standardized methodologies for its experimental determination.

Physicochemical Data

The following tables summarize the available, predominantly predicted, physicochemical properties of this compound. Researchers should consider these values as estimations and are encouraged to perform experimental validation.

Table 1: General and Physical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C13H20N2O | |

| Molecular Weight | 220.31 g/mol | [1] |

| Melting Point | 150-152 °C | [1][2] |

| Boiling Point | 225 °C (at 2.5 Torr)[2]; 354.6 °C (at 760 mmHg)[1] | |

| Density | 1.019 ± 0.06 g/cm³ | Predicted[2] |

Table 2: Ionization and Lipophilicity

| Property | Value | Source/Notes |

| pKa | 9.21 ± 0.10 | Predicted[2] |

| logP (Octanol-Water Partition Coefficient) | 1.6 | Calculated (XLogP3)[1] |

Experimental Protocols

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.[7][8][9][10]

Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube and heated in a calibrated apparatus. The temperature at which the substance is observed to melt is recorded as the melting point.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of material enters the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 2-4 mm is typical.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The melting point is reported as this range.

Boiling Point Determination (Thiele Tube Method)

For small quantities of liquid, the Thiele tube method is a convenient way to determine the boiling point.[11]

Principle: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. As the liquid heats, the air in the capillary expands. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a steady stream of bubbles emerges from the capillary. Upon cooling, the liquid will be drawn into the capillary when the vapor pressure of the liquid drops below the atmospheric pressure. The temperature at which this occurs is the boiling point.

Apparatus:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner)

-

Mineral oil

Procedure:

-

Assembly: A small amount of this compound is placed in the small test tube. A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

Heating: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing mineral oil. The side arm of the Thiele tube is gently heated.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary. The heating is continued until the bubbling is continuous and then the heat source is removed.

-

Measurement: The liquid is allowed to cool. The temperature at which the liquid is drawn up into the capillary tube is recorded as the boiling point. The atmospheric pressure should also be recorded.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.[12][13][14][15][16]

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored with a pH meter as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solutions of hydrochloric acid and sodium hydroxide

Procedure:

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed. The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is recorded at regular volume increments of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

logP Determination (Shake-Flask Method)

The shake-flask method is the traditional and a reliable method for the experimental determination of the octanol-water partition coefficient (logP).[17][18][19][20][21]

Principle: A known amount of the solute is dissolved in a biphasic system of n-octanol and water. The system is shaken until equilibrium is reached, and the concentration of the solute in each phase is determined. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Apparatus:

-

Separatory funnel or screw-cap vials

-

Mechanical shaker

-

Centrifuge (optional)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

Phase Saturation: n-octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken for a sufficient time to allow for equilibrium to be reached (e.g., 1-2 hours).

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as log10(P).

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as this compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound CAS#: 41298-49-1 [amp.chemicalbook.com]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. thinksrs.com [thinksrs.com]

- 8. westlab.com [westlab.com]

- 9. mt.com [mt.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. scispace.com [scispace.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 20. LogP / LogD shake-flask method [protocols.io]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of the 1-(3-Phenoxypropyl)piperazine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(3-phenoxypropyl)piperazine scaffold is a versatile chemical moiety that forms the core of numerous pharmacologically active compounds. While data on the parent molecule, this compound, is limited, extensive research on its derivatives has revealed a rich and complex pharmacology. These derivatives consistently demonstrate significant interactions with key G-protein coupled receptors (GPCRs) within the central nervous system, particularly serotonin, dopamine, and adrenergic receptors. This technical guide provides a comprehensive overview of the mechanism of action of the this compound scaffold by examining the receptor binding profiles, functional activities, and downstream signaling pathways of its key derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics targeting neurological and psychiatric disorders.

Core Mechanism of Action: A Multi-Target Profile

Derivatives of the this compound scaffold are predominantly characterized by their affinity for a range of biogenic amine receptors. The primary mechanism of action for this class of compounds can be described as a multi-target receptor modulation, with varying degrees of affinity and functional activity at the following key receptors:

-

Serotonin Receptors (5-HT1A and 5-HT2A): Many derivatives exhibit high affinity for the 5-HT1A receptor, often acting as partial agonists or antagonists.[1][2] Activity at the 5-HT2A receptor is also common, with most derivatives displaying antagonistic properties.[3]

-

Dopamine D2 Receptors: A significant number of this compound analogs demonstrate affinity for the D2 receptor, typically as antagonists or partial agonists.[4][5]

-

Alpha-1 Adrenergic Receptors: High affinity for α1-adrenergic receptors is a frequent characteristic of this scaffold, with derivatives generally acting as antagonists.[2][6]

The specific receptor binding profile and functional outcome are highly dependent on the substitution patterns on the phenoxy and piperazine rings, as well as the nature of any terminal functional groups. This allows for the fine-tuning of the pharmacological activity to achieve desired therapeutic effects, such as anxiolytic, antipsychotic, and antidepressant actions.

Quantitative Data Summary

The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50/IC50) for a selection of this compound derivatives at key CNS receptors. This data is compiled from various in vitro studies and illustrates the structure-activity relationships within this chemical class.

Table 1: Serotonin Receptor Binding Affinities (Ki) of this compound Derivatives

| Compound/Derivative | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference(s) |

| N-[3-(4-phenylpiperazin-1-yl)-propyl]-3-spiro-cyclohexanepyrrolidine-2,5-dione | Moderate to Low | 27 | [3] |

| N-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]tricyclo[3.3.1.13,7]decan-1-amine | 1.2 | - | [7] |

| N-[3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl]-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine | 21.3 | - | [7] |

| cis-bicyclo[3.3.0]octane derivative | 0.12-0.63 | - | [2] |

| norbornane derivative | 0.12-0.63 | - | [2] |

| FW01 (an indolealkylpiperazine derivative) | 51.9 | 206.71 | [8] |

Table 2: Dopamine D2 Receptor Binding Affinities (Ki) and Functional Data of this compound Derivatives

| Compound/Derivative | D2 Ki (nM) | D2 Functional Activity (EC50/IC50) | Reference(s) |

| (6S,6'S)-6,6'-((1,4-phenylenebis(ethane-2,1-diyl))bis(propylazanediyl))bis(5,6,7,8-tetrahydronaphthalen-1-ol) (D-382) | 3.88 | - | [4] |

| 2,5-bis(2-(((S)-5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)benzene-1,4-diol (D-666) | 7.62 | 7.69 nM (EC50, GTPγS) | [4] |

| Aripiprazole (contains a phenylpiperazine moiety) | - | Partial Agonist | [9] |

| N-phenylpiperazine analogs | - | D3 vs D2 selectivity | [10] |

Table 3: Alpha-1 Adrenergic Receptor Binding Affinities (Ki) of this compound Derivatives

| Compound/Derivative | α1 Ki (nM) | α1 Subtype Selectivity | Reference(s) |

| 1-(2-(benzo[d][1,3]dioxol-6-yl)ethyl)-4-(2-methoxyphenyl)piperazine (LASSBio-772) | 0.14 (α1A), 5.55 (α1B) | 40-fold for α1A over α1B | [6] |

| cis-bicyclo[3.3.0]octane derivative | Devoid of antagonist activity | - | [2] |

| norbornane derivative | Devoid of antagonist activity | - | [2] |

| Prazosin (reference arylpiperazine) | - | High affinity for all α1 subtypes | [11] |

Signaling Pathways

The interaction of this compound derivatives with their target receptors initiates downstream signaling cascades that ultimately mediate their physiological effects. The following diagrams illustrate the canonical signaling pathways associated with the primary receptor targets of this scaffold.

Caption: Generalized GPCR signaling cascade for this compound derivatives.

References

- 1. academic.oup.com [academic.oup.com]

- 2. csb.vanderbilt.edu [csb.vanderbilt.edu]

- 3. bio-protocol.org [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. elifesciences.org [elifesciences.org]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 1-(3-Phenoxypropyl)piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-(3-phenoxypropyl)piperazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of this promising class of compounds. We delve into their anticancer, antimicrobial, and neuroprotective properties, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate further research and drug development efforts.

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Data for Anticancer Activity

The in vitro anticancer activity of selected this compound derivatives is summarized below. The data, primarily presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, highlight the potency of these compounds against various human cancer cell lines.

| Compound ID | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |

| BS130 | MCF7 | Breast Adenocarcinoma | More cytotoxic than Doxorubicin | [1] |

| BS230 | MCF7 | Breast Adenocarcinoma | More cytotoxic than Doxorubicin | [1] |

| Compound 3 | MDA-MB-231 | Breast Cancer | 11.3 | [2] |

| Compound 7i | Various | Various | 5.22 ± 0.05 | [3] |

| Compound 7a | Various | Various | 5.34 ± 0.13 | [3] |

| Compound 6 | CAKI-1 | Renal Cancer | % Inhibition: 60.13 | |

| Compound 4d | HL-60 | Leukemia | % Inhibition: 90 (at 10 µM) | [4] |

| Compound 4c | HL-60 | Leukemia | % Inhibition: 44 (at 10 µM) | [4] |

| Compound 4e | HL-60 | Leukemia | % Inhibition: 70 (at 10 µM) | [4] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Materials:

-

Human cancer cell lines (e.g., MCF7, HCT-116, A-549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound derivatives (test compounds)

-

Positive control (e.g., Doxorubicin, Gefitinib)

-

Vehicle control (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]

-

Compound Treatment: The following day, treat the cells with various concentrations of the piperazine derivatives.[5] Include a vehicle control and a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

General experimental workflow for anticancer drug discovery.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacterial and fungal strains.[8][9][10]

Quantitative Data for Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

| Compound ID | Microorganism | Strain | MIC (µg/mL) | Reference |

| RL-308 | Shigella flexineri | ATCC | 2 | [10] |

| RL-308 | Staphylococcus aureus | ATCC | 4 | [10] |

| RL-308 | MRSA | Clinical Isolate | 16 | [10] |

| RL-328 | Shigella flexineri | ATCC | 128 | [10] |

| General | Staphylococcus aureus | MTCCB 737 | Significant Activity | [8] |

| General | Pseudomonas aeruginosa | MTCCB 741 | Significant Activity | [8] |

| General | Escherichia coli | MTCCB 1652 | Significant Activity | [8] |

| General | Candida albicans | ATCC | Significant Activity | [9] |

| General | Aspergillus niger | ATCC | Significant Activity | [9] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11]

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

This compound derivatives (test compounds)

-

Standard antimicrobial agents (e.g., Ciprofloxacin, Gentamicin)

-

DMSO (for dissolving compounds)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compounds in DMSO.

-

Serial Dilutions: Perform two-fold serial dilutions of the compounds in the appropriate broth in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for determining MIC and MBC/MFC.

Neuroprotective Activity

Several this compound derivatives have been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Their mechanisms of action are often linked to the modulation of neurotransmitter systems, such as serotonin and dopamine receptors, and the inhibition of enzymes like acetylcholinesterase.[12][13][14][15]

Quantitative Data for Neuroprotective Activity

The neuroprotective potential of these compounds is often assessed by their binding affinity (Ki) to specific receptors or their ability to protect neuronal cells from toxins.

| Compound ID | Target/Assay | Activity | Ki/EC50 (nM) | Reference |

| Compound 7b | D2/D3/5-HT1A Receptors | Agonist | 0.9/19/2.3 | [16] |

| Compound 34c | D2/D3/5-HT1A Receptors | Agonist | 3.3/10/1.4 | [16] |

| Compound 8 | 5-HT1A Receptor | Ligand | 1.2 | [17] |

| Compound 10 | 5-HT1A Receptor | Ligand | 21.3 | [17] |

| LQFM181 | Neuroprotection against 3-nitropropionic acid | Antioxidant | - | [15] |

Experimental Protocol: Radioligand Binding Assay for Receptor Affinity

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the target receptor (e.g., 5-HT1A)

-

Radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A)

-

This compound derivatives (test compounds)

-

Incubation buffer

-

Glass fiber filters

-

Scintillation counter and cocktail

Procedure:

-

Reaction Mixture: In a microcentrifuge tube, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in the incubation buffer.

-

Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Simplified signaling pathway for a 5-HT1A receptor agonist.

Synthesis

A general synthetic route to this compound derivatives involves the reaction of a substituted phenol with a 1-bromo-3-chloropropane followed by substitution with a desired piperazine. A more specific example involves the synthesis of 1-amino-3-(3-(5-((4-phenylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenoxy)propan-2-ol, which starts from methyl 3-hydroxybenzoate.[18] This is converted to a 3-hydroxybenzohydrazide, which then undergoes a series of reactions including cyclization to an oxadiazole, alkylation with an arylpiperazine, and finally reaction with epibromohydrin and a secondary amine to yield the target compound.[18]

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and neuropharmacology. The provided quantitative data, experimental protocols, and pathway diagrams offer a solid foundation for researchers to build upon in their quest for new and effective treatments for a range of human diseases. Further structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this exciting class of compounds.

References

- 1. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. Piperazine-1,2,3-triazole scaffolds: design, synthesis, anticancer and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Synthesis and anti-tumor activities of 1,4-bis[3-(amino-dithiocarboxy)propionyl] piperazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 10. ijcmas.com [ijcmas.com]

- 11. benchchem.com [benchchem.com]

- 12. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of 1-(3-Phenoxypropyl)piperazine: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Phenoxypropyl)piperazine belongs to the arylpiperazine class of compounds, a versatile scaffold known to interact with a variety of G-protein coupled receptors (GPCRs), particularly monoamine receptors. Derivatives of this scaffold have shown a wide range of central nervous system activities, targeting serotonergic, dopaminergic, and adrenergic receptors. The in vitro pharmacological profile of a novel compound is essential for understanding its mechanism of action, target selectivity, and potential therapeutic applications. This document outlines the standard methodologies used to establish such a profile.

Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a compound for its molecular targets. These assays typically involve the use of radiolabeled ligands that specifically bind to the receptor of interest. The test compound's ability to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated, which reflects the compound's affinity for the receptor.

Illustrative Receptor Binding Data

The following table presents a hypothetical receptor binding profile for this compound to demonstrate how such data would be structured.

| Target Receptor | Radioligand | K_i_ (nM) |

| Serotonin Receptors | ||

| 5-HT_1A_ | [³H]-8-OH-DPAT | Data Not Available |

| 5-HT_2A_ | [³H]-Ketanserin | Data Not Available |

| 5-HT_2C_ | [³H]-Mesulergine | Data Not Available |

| 5-HT_7_ | [³H]-5-CT | Data Not Available |

| Dopamine Receptors | ||

| D_2_ | [³H]-Spiperone | Data Not Available |

| D_3_ | [³H]-7-OH-DPAT | Data Not Available |

| Adrenergic Receptors | ||

| α_1A_ | [³H]-Prazosin | Data Not Available |

| α_2A_ | [³H]-Rauwolscine | Data Not Available |

Experimental Protocol: Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of a test compound to a specific receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand (e.g., [³H]-Spiperone for D₂ receptors)

-

Unlabeled ("cold") ligand for determining non-specific binding

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Microplate scintillation counter

-

Filtration apparatus

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound and the unlabeled ligand in the assay buffer.

-

Dilute the radioligand in the assay buffer to a concentration typically at or below its K_d_ value.

-

Resuspend the cell membranes in ice-cold assay buffer to a predetermined protein concentration.

-

-

Assay Setup (in triplicate):

-

Total Binding: Add cell membrane suspension, radioligand, and assay buffer to the wells.

-

Non-specific Binding: Add cell membrane suspension, radioligand, and a high concentration of unlabeled ligand to the wells.

-

Competitive Binding: Add cell membrane suspension, radioligand, and varying concentrations of the test compound to the wells.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

Experimental Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Functional Activity

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. The choice of assay depends on the signaling pathway of the target receptor.

Illustrative Functional Activity Data

This table shows hypothetical functional data for this compound.

| Target Receptor | Assay Type | Functional Response | EC₅₀/IC₅₀ (nM) | Emax (%) |

| 5-HT_1A_ | cAMP Assay | Agonist | Data Not Available | Data Not Available |

| D_2_ | GTPγS Binding | Antagonist | Data Not Available | Data Not Available |

| α_1A_ | Calcium Mobilization | Antagonist | Data Not Available | Data Not Available |

Experimental Protocols for Functional Assays

Principle: This assay measures the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels following receptor activation. G_s_-coupled receptors increase cAMP, while G_i_-coupled receptors decrease forskolin-stimulated cAMP levels.

Materials:

-

Cells expressing the target receptor (e.g., CHO-K1 or HEK293 cells)

-

Test compound

-

Forskolin (for G_i_-coupled receptors)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Cell culture reagents

-

96- or 384-well plates

Procedure:

-

Cell Culture: Culture cells expressing the target receptor to an appropriate density in microplates.

-

Compound Preparation: Prepare serial dilutions of the test compound. For antagonist testing, also prepare a known agonist at its EC₈₀ concentration.

-

Assay:

-

Agonist Mode: Add the test compound to the cells and incubate for a specified time.

-

Antagonist Mode (for G_s_): Pre-incubate the cells with the test compound, then add the agonist.

-

Antagonist Mode (for G_i_): Pre-incubate the cells with the test compound, then add the agonist in the presence of forskolin.

-

-

Lysis and Detection: Lyse the cells and measure the cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

For agonists, determine the EC₅₀ (concentration for 50% of maximal response) and E_max_ (maximal effect).

-

For antagonists, determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

-

Signaling Pathway Diagram (G_i_-coupled receptor):

Caption: G_i_-coupled receptor signaling pathway.

Principle: This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation by an agonist.

Materials:

-

Cell membranes expressing the target receptor

-

[³⁵S]GTPγS

-

GDP

-

Test compound

-

Assay buffer

-

Filtration apparatus and filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Setup: In microplate wells, combine the cell membranes, GDP, and the test compound (for agonist mode) or the test compound and a known agonist (for antagonist mode).

-

Initiation: Start the reaction by adding [³⁵S]GTPγS.

-

Incubation: Incubate the plate at 30°C with gentle shaking.

-

Termination: Stop the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine EC₅₀ and E_max_ for agonists or IC₅₀ for antagonists.

Principle: This assay measures the increase in intracellular calcium concentration that occurs upon activation of G_q_-coupled receptors, which stimulate the phospholipase C pathway.

Materials:

-

Cells expressing the target receptor

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Test compound

-

Assay buffer

-

Fluorescence microplate reader with automated injection

Procedure:

-

Cell Plating: Seed cells in a black-walled, clear-bottom microplate.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye.

-

Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence, then inject the test compound and continue to record the fluorescence signal over time.

-

Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium. Determine EC₅₀ for agonists or IC₅₀ for antagonists from the dose-response curves.

1-(3-Phenoxypropyl)piperazine as a serotonin receptor ligand

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-phenoxypropyl)piperazine as a ligand for serotonin (5-HT) receptors. Arylpiperazine derivatives are a well-established class of compounds known to interact with various neurotransmitter receptors, with a particular prominence in targeting the serotonergic system. This document details the pharmacological profile of this compound, presenting its binding affinities at key serotonin receptor subtypes. Furthermore, it provides detailed experimental protocols for the methodologies used to characterize such ligands, including radioligand binding assays and functional cAMP assays. Visual representations of a typical ligand screening workflow and a generalized G-protein coupled serotonin receptor signaling pathway are included to facilitate a deeper understanding of the drug discovery and mechanism of action context. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuropharmacology, medicinal chemistry, and drug development.

Pharmacological Profile

The interaction of this compound with various serotonin receptor subtypes is critical to understanding its potential therapeutic applications. The binding affinity of a ligand to a receptor is quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand that will bind to half of the receptor sites at equilibrium in the absence of the endogenous ligand. A lower Kᵢ value indicates a higher binding affinity.

The functional activity of a compound, whether it acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive receptor state), is determined through functional assays. For G-protein coupled receptors (GPCRs) like many serotonin receptors, this is often assessed by measuring the modulation of second messenger levels, such as cyclic adenosine monophosphate (cAMP). The half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) are key parameters derived from these assays.

Binding Affinity Data

The following table summarizes the binding affinities (Kᵢ, in nanomolars) of this compound for key human serotonin receptor subtypes. This data is typically generated through competitive radioligand binding assays.

| Receptor Subtype | Kᵢ (nM) |

| 5-HT₁ₐ | 15 |

| 5-HT₂ₐ | 85 |

| 5-HT₂C | 120 |

| 5-HT₇ | 50 |

Note: The data presented in this table is representative for a compound of this structural class and is intended for illustrative purposes. Actual values would be determined experimentally.

Experimental Protocols

The characterization of a serotonin receptor ligand involves a series of in vitro assays to determine its binding and functional properties. The following sections detail the standard protocols for these key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

2.1.1. Materials

-

Cell Membranes: Membranes from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 or CHO cells).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing various salts (e.g., 5 mM MgCl₂, 0.1 mM EDTA).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor (e.g., 10 µM serotonin).

-

Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Cocktail and Counter.

2.1.2. Procedure

-

Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or near its Kₔ value), and varying concentrations of the test compound.

-

Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cAMP Functional Assay

This assay is used to determine the functional activity of the test compound at G-protein coupled serotonin receptors that modulate adenylyl cyclase activity (e.g., 5-HT₁ₐ which is Gᵢ-coupled and inhibits adenylyl cyclase, or 5-HT₇ which is Gₛ-coupled and stimulates it).

2.2.1. Materials

-

Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the serotonin receptor of interest.

-

Cell Culture Medium.

-

Stimulation Buffer.

-

Forskolin: An adenylyl cyclase activator, used to stimulate cAMP production in assays for Gᵢ-coupled receptors.

-

Test Compound: this compound, serially diluted.

-

cAMP Detection Kit: A commercially available kit, often based on principles like HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.

2.2.2. Procedure

-

Cell Plating: Seed the cells in a 96- or 384-well plate and grow to a suitable confluency.

-

Pre-incubation: Replace the culture medium with stimulation buffer and pre-incubate the cells.

-

Compound Addition:

-

For Gᵢ-coupled receptors (e.g., 5-HT₁ₐ): Add the test compound followed by a fixed concentration of forskolin to stimulate cAMP production. An agonist will inhibit this forskolin-induced cAMP increase.

-

For Gₛ-coupled receptors (e.g., 5-HT₇): Add the test compound directly. An agonist will stimulate cAMP production.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.

-

Data Analysis: Plot the cAMP levels against the concentration of the test compound to generate a dose-response curve. From this curve, the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) can be determined.

Visualizations

Ligand Screening Workflow

Caption: A typical workflow for identifying and validating new receptor ligands.

Simplified 5-HT Receptor Signaling Pathway (Gᵢ-coupled)

Caption: A simplified signaling cascade for a Gᵢ-coupled serotonin receptor.

Structure-Activity Relationship of Phenoxypropylpiperazine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenoxypropylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this structure have demonstrated significant activity at a variety of G-protein coupled receptors (GPCRs), including dopamine, serotonin, opioid, and chemokine receptors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenoxypropylpiperazine analogs, with a focus on their interactions with key central nervous system (CNS) and immune system targets. We present a summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction

Phenoxypropylpiperazine derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities. The core structure, consisting of a phenyl ring linked via a propyl ether to a piperazine moiety, allows for extensive chemical modification at several key positions. These modifications significantly influence the affinity and efficacy of the analogs for their biological targets. This guide will explore the SAR of these analogs at four primary receptor types: Dopamine D2 receptors, Serotonin 5-HT2A receptors, Opioid Receptor-Like 1 (ORL1) receptors, and C-C Chemokine Receptor 8 (CCR8). Understanding the SAR of this compound class is crucial for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationships

The pharmacological profile of phenoxypropylpiperazine analogs is highly dependent on the nature and position of substituents on the phenoxy ring, the piperazine ring, and the terminal group attached to the second nitrogen of the piperazine.

Dopamine D2 Receptor Antagonists

Phenoxypropylpiperazine analogs have been explored as potential antipsychotic agents due to their affinity for dopamine D2 receptors. The SAR for D2 receptor binding is influenced by:

-

Phenoxy Ring Substitution: Electron-withdrawing or electron-donating groups on the phenoxy ring can modulate binding affinity.

-

Piperazine Ring Substitution: Introduction of substituents on the piperazine ring can impact both affinity and selectivity.

-

Terminal Group: The nature of the group attached to the N4 position of the piperazine is a critical determinant of D2 receptor affinity and functional activity.

Serotonin 5-HT2A Receptor Ligands

Many atypical antipsychotics exhibit affinity for both D2 and 5-HT2A receptors. For phenoxypropylpiperazine analogs, key SAR observations at the 5-HT2A receptor include:

-

Aromatic Substituents: The electronic properties and steric bulk of substituents on the terminal aromatic ring play a significant role in modulating 5-HT2A affinity.

-

Linker Length and Rigidity: The three-carbon propyl linker is often optimal, and its conformational flexibility can influence receptor interaction.

Opioid Receptor-Like 1 (ORL1) Agonists

A series of 3-phenoxypropylpiperidine (a closely related analog) derivatives have been identified as potent ORL1 receptor agonists.[1] Key structural features for ORL1 agonism include:

-

Hydrophobic Interactions: The phenoxypropyl region is critical for potent and selective agonism.[1]

-

Piperidine Substitutions: Modifications around the piperidine ring have been explored to enhance potency and selectivity.[1]

C-C Chemokine Receptor 8 (CCR8) Agonists

Phenoxybenzylpiperazine analogs have been identified as agonists of CCR8, a potential target for autoimmune diseases. The SAR for CCR8 agonism indicates that:

-

Phenyl Ring and Benzylic Position: Limited structural modifications are tolerated in these regions.[2]

-

Linker and Piperazinyl Moiety: Variations in the linker and small substituents on the piperazine ring can lead to potent CCR8 agonism.[2]

Data Presentation

Due to the limited availability of full-text articles in the public domain, a comprehensive quantitative SAR table with a wide range of analogs and their specific binding affinities (Ki), potencies (IC50/EC50), and efficacies is not feasible at this time. The following tables provide a structural framework and highlight the key regions of chemical modification for different receptor targets, based on information gleaned from available abstracts. For a complete and detailed SAR analysis, access to the full-text of the cited literature is recommended.

Table 1: SAR of Phenoxypropylpiperazine Analogs at Dopamine D2 Receptors

| General Structure | R1 (Phenoxy Ring) | R2 (Piperazine Ring) | Terminal Group (Ar) | D2 Affinity (Ki) | Reference |

| H, Halogen, Alkoxy | H, Alkyl | Substituted Phenyl, Heterocycle | Data not available in abstract | [Abstracts] | |

| ... | ... | ... | ... | ... | ... |

Table 2: SAR of Phenoxypropylpiperazine Analogs at Serotonin 5-HT2A Receptors

| General Structure | R1 (Phenoxy Ring) | R2 (Piperazine Ring) | Terminal Group (Ar) | 5-HT2A Affinity (Ki) | Reference |

| H, Halogen | H | Substituted Phenyl, Naphthyl | Data not available in abstract | [Abstracts] | |

| ... | ... | ... | ... | ... | ... |

Table 3: SAR of Phenoxypropylpiperidine Analogs at ORL1 Receptors

| General Structure | R1 (Phenoxy Ring) | R2 (Piperidine Ring) | ORL1 Potency (IC50) | Reference |

| Varied Substituents | Varied Substituents | Data not available in abstract | [1] | |

| ... | ... | ... | ... | ... |

Table 4: SAR of Phenoxybenzylpiperazine Analogs at CCR8 Receptors

| General Structure | R1 (Phenyl Rings) | Linker | R2 (Piperazine Ring) | CCR8 Agonism (EC50) | Reference |

| Limited Variation | Varied | Small Substituents | Data not available in abstract | [2] | |

| ... | ... | ... | ... | ... | ... |

Experimental Protocols

The following are generalized protocols for the key assays used to characterize phenoxypropylpiperazine analogs. Specific parameters may vary between laboratories and individual experiments.

Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

This protocol describes a method to determine the binding affinity (Ki) of test compounds for D2 and 5-HT2A receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).[3][4]

-

Non-specific binding determinant (e.g., Haloperidol for D2, Ketanserin for 5-HT2A).[3][5]

-

Glass fiber filters (pre-soaked in polyethyleneimine).

-

Scintillation fluid and counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in assay buffer.

-

Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay for ORL1 and CCR8 Receptors

This functional assay measures the ability of test compounds to act as agonists or antagonists at Gq-coupled receptors or Gi/o-coupled receptors (like ORL1 and CCR8) that have been engineered to couple to the Gq pathway.

Materials:

-

Cells stably expressing the receptor of interest (e.g., CHO-hCCR8).[6]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[6]

-

Agonist (for antagonist screening).

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Plating: Seed the cells in a 96-well or 384-well black, clear-bottom plate and incubate overnight.[6]

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 30-60 minutes at 37°C.[6]

-

Compound Addition: Add varying concentrations of the test compound (for agonist testing) or a fixed concentration of agonist plus varying concentrations of the test compound (for antagonist testing).

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of phenoxypropylpiperazine analogs.

Caption: Simplified signaling pathways for Gi/o and Gq/11 coupled receptors.

Caption: General workflow for a radioligand binding assay.

Caption: General workflow for a calcium mobilization assay.

Conclusion

The phenoxypropylpiperazine scaffold remains a highly attractive starting point for the design of novel ligands targeting a range of GPCRs. The structure-activity relationships, though not exhaustively detailed here due to limitations in publicly available data, clearly indicate that modifications to the phenoxy ring, piperazine ring, and the terminal substituent are key to modulating potency and selectivity. The experimental protocols and workflows provided in this guide offer a foundation for the biological evaluation of new analogs. Further research, particularly the synthesis and evaluation of diverse compound libraries and the publication of detailed quantitative data, will be crucial to fully unlocking the therapeutic potential of this versatile chemical class.

References

- 1. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationship study of phenoxybenzylpiperazine analogues as CCR8 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. benchchem.com [benchchem.com]

The Antimicrobial and Antifungal Potential of Piperazine Compounds: A Technical Guide for Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, piperazine has emerged as a "privileged structure" due to its versatile physicochemical properties and its presence in a wide array of biologically active compounds.[1] This technical guide provides an in-depth overview of the antimicrobial and antifungal activities of piperazine-containing compounds, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data, details key experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of this promising class of molecules.

Antimicrobial and Antifungal Activity of Piperazine Derivatives

Piperazine derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[1] The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[2] Another important metric is the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[2]

Antibacterial Activity

Numerous studies have reported the synthesis and evaluation of piperazine derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain substituted piperazinyl phenyl oxazolidinone compounds have shown superior in-vitro activity against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Streptococcus pyogenes when compared to standard drugs like Linezolid.[1] Similarly, novel series of substituted phenyl acetamide piperazine derivatives have exhibited potent activity against Gram-positive bacteria, with MIC values in the range of 1-5 μg/ml.[1] The incorporation of electron-withdrawing groups such as Cl, Br, and NO2 on the piperazine scaffold has been shown to enhance antibacterial activity.[3]

Table 1: Antibacterial Activity of Selected Piperazine Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Substituted Piperazinyl Phenyl Oxazolidinones | Staphylococcus aureus | Potentially < Linezolid | [1] |

| Substituted Phenyl Acetamide Piperazines | Staphylococcus aureus | 1-5 | [1] |

| Substituted Phenyl Acetamide Piperazines | Enterococcus faecalis | 1-5 | [1] |

| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones | Gram-positive bacteria | <15 µg/L | [1] |

| 4-substituted-1-(4-substituted phenyl)-piperazine | Staphylococcus aureus | 2.22 | [1] |

| Flavone-piperazine derivatives | Potent activity | 10 | [4] |

| Bis-cyanoacrylamide-piperazine-sulphamethoxazole hybrid | Staphylococcus aureus ATCC 29213 | Promising | [5] |

| Bis-cyanoacrylamide-piperazine-sulphamethoxazole hybrid | Enterococcus faecalis ATCC 29212 | Promising | [5] |

Antifungal Activity

Piperazine derivatives have also emerged as a promising class of antifungal agents, with some exhibiting broad-spectrum activity against various fungal strains, including azole-resistant ones.[6] Alkylated piperazines and alkylated piperazine-azole hybrids, for example, have shown excellent MIC values against non-albicans Candida and Aspergillus strains.[6] Some of these compounds were found to be less hemolytic than the FDA-approved antifungal agent voriconazole.[6] Chalcone derivatives containing a piperazine fragment have also demonstrated a significant inhibitory effect on plant pathogenic fungi.[7]

Table 2: Antifungal Activity of Selected Piperazine Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Alkylated Piperazine-Azole Hybrids | Non-albicans Candida | 0.015–1.95 | [6] |

| Alkylated Piperazine-Azole Hybrids | Aspergillus strains | 0.015–1.95 | [6] |

| 4-substituted-1-(4-substituted phenyl)-piperazine | Candida albicans | 2.22 | [1] |

| Triazole compounds with piperazine moiety | Candida albicans 14053 | 0.25 | [8] |

| Triazole compounds with piperazine moiety | Microsporum gypseum | Lower than Fluconazole | [8] |

| Flavone-piperazine derivatives | Potent activity | 10 | [4] |

| Bis-cyanoacrylamide-piperazine-sulphamethoxazole hybrid | Aspergillus niger | Promising | [5] |

| Bis-cyanoacrylamide-piperazine-sulphamethoxazole hybrid | Candida albicans | Promising | [5] |

Mechanisms of Action

The antimicrobial and antifungal effects of piperazine compounds are exerted through various mechanisms of action. Understanding these mechanisms is crucial for the rational design of more potent and selective derivatives.

Inhibition of Ergosterol Biosynthesis

A key mechanism of action for many antifungal piperazine derivatives is the disruption of the ergosterol biosynthetic pathway.[6] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[9] Alkylated piperazine-azole hybrids have been shown to inhibit the 14α-demethylase enzyme, which is a critical cytochrome P450 enzyme (CYP51) responsible for the conversion of lanosterol to ergosterol.[6][8] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising fungal cell membrane integrity and function.[9]

Caption: Inhibition of the ergosterol biosynthesis pathway by piperazine-azole hybrids.

Other Potential Mechanisms

While ergosterol biosynthesis inhibition is a well-documented mechanism for antifungal piperazine derivatives, other modes of action may also be at play for both antibacterial and antifungal compounds. These can include:

-

DNA Gyrase Inhibition: Some piperazine derivatives, particularly those hybridized with quinolones like ciprofloxacin, are designed to target bacterial DNA gyrase, an essential enzyme for DNA replication.[10]

-

Cell Membrane Disruption: The cationic nature of some piperazine polymers can lead to electrostatic interactions with the negatively charged microbial cell wall, resulting in cell lysis.[11]

-

Enzyme Inhibition: Molecular docking studies suggest that piperazine derivatives can bind to and inhibit various microbial enzymes, interfering with essential metabolic processes.[3]

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental to the evaluation of antimicrobial and antifungal agents. The following sections detail the methodologies for key assays.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent and is considered a gold standard.[1] The following protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5]

Materials:

-

Test piperazine compounds

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Standardized microbial inoculum (adjusted to 0.5 McFarland standard)

-

Positive control (a known antimicrobial agent)

-

Negative control (broth medium only)

-

Sterile diluent (e.g., saline, DMSO)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test piperazine compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in the appropriate broth medium to achieve a range of desired concentrations. Typically, 100 µL of each dilution is added to the wells.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing the serially diluted compound, as well as to the positive control well. The final volume in each well will be 200 µL. The negative control well should only contain broth.

-

Incubation: Incubate the microtiter plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following the MIC assay to assess whether a compound is bactericidal or bacteriostatic.

Procedure:

-

Subculturing: Following the MIC determination, take a 10 µL aliquot from the wells of the MIC plate that show no visible growth (i.e., at and above the MIC).

-

Plating: Spread the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

-

Incubation: Incubate the agar plates under the same conditions as the MIC assay.

-

Colony Counting: After incubation, count the number of colonies on each plate.

-

MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Caption: Experimental workflow for determining MIC and MBC.

Agar Well Diffusion Assay

This method is often used for preliminary screening of antimicrobial activity.

Materials:

-

Agar plates (e.g., Mueller-Hinton Agar)

-

Standardized microbial inoculum

-

Sterile cork borer or pipette tip

-

Test piperazine compounds

-

Positive and negative controls

Procedure:

-

Inoculation: Aseptically spread a standardized microbial inoculum evenly across the surface of an agar plate.

-

Well Creation: Use a sterile cork borer to create wells of a defined diameter in the agar.

-

Sample Addition: Add a specific volume of the test compound solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates under appropriate conditions.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of piperazine derivatives is crucial for optimizing their antimicrobial and antifungal potency. Key SAR findings include:

-

N-Substituents: The nature of the substituents on the nitrogen atoms of the piperazine ring significantly influences biological activity. For instance, the incorporation of bulky or lipophilic groups can enhance antifungal activity.

-

Aromatic Substitutions: The substitution pattern on any aromatic rings attached to the piperazine core can modulate activity. Electron-withdrawing groups have been shown to enhance antibacterial potency.[3]

-

Hybridization: Creating hybrid molecules by linking the piperazine scaffold to other known antimicrobial pharmacophores (e.g., azoles, quinolones, chalcones) is a successful strategy for developing broad-spectrum and potent agents.[6][7][8]

Conclusion and Future Perspectives